![molecular formula C14H8F4O2 B6378891 5-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% CAS No. 1261898-68-3](/img/structure/B6378891.png)
5-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%
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Overview
Description
5-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% (hereafter referred to as 5-FTP-2-FP) is an organic compound belonging to the class of heterocyclic compounds. It is a colorless solid, with a melting point of 39-41°C and a boiling point of 243-245°C. 5-FTP-2-FP is soluble in many organic solvents, including ethanol, ethyl acetate, and chloroform.
Scientific Research Applications
5-FTP-2-FP has a wide variety of scientific research applications. It has been used as a reagent in the synthesis of various pharmaceuticals, such as anti-inflammatory agents, antifungal agents, and antiviral agents. It has also been used in the synthesis of polymers and in the synthesis of modified proteins and peptides. Additionally, 5-FTP-2-FP has been used as a catalyst in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 5-FTP-2-FP is not fully understood. It is believed that the compound acts as an electron-donating group, which increases the reactivity of the starting materials in the reaction. Additionally, 5-FTP-2-FP has been shown to increase the solubility of the starting materials, allowing for a faster reaction rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FTP-2-FP are not well-studied. However, it has been shown to have some effects on the activity of enzymes involved in the metabolism of drugs. Additionally, it has been shown to have some effects on the activity of enzymes involved in the synthesis of proteins and peptides.
Advantages and Limitations for Lab Experiments
5-FTP-2-FP has several advantages in laboratory experiments. It is a relatively stable compound, with a long shelf-life. It is also soluble in many organic solvents, making it easy to use in a variety of reactions. Additionally, it is relatively non-toxic and has low environmental impact.
However, 5-FTP-2-FP also has some limitations. It is relatively expensive, and it can react with other compounds in the reaction, leading to unwanted side reactions. Additionally, it can be difficult to remove from the reaction mixture, leading to contamination of the product.
Future Directions
There are several potential future directions for research on 5-FTP-2-FP. Further research could be conducted to better understand the mechanism of action of the compound and its effects on biochemical and physiological processes. Additionally, research could be conducted to develop more efficient and cost-effective methods for synthesizing 5-FTP-2-FP. Finally, research could be conducted to develop more effective methods for removing the compound from reaction mixtures.
Synthesis Methods
5-FTP-2-FP can be synthesized from the reaction of 2-fluoro-3-trifluoromethylphenol and formic acid in the presence of a base, such as sodium hydroxide, potassium carbonate, or sodium carbonate. The reaction is carried out at a temperature of 60-90°C for a period of 1-2 hours. The reaction product is then filtered and washed with water to remove any unreacted starting materials.
properties
IUPAC Name |
4-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-13-10(2-1-3-11(13)14(16,17)18)8-4-5-9(7-19)12(20)6-8/h1-7,20H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKROTZIBQHHMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685340 |
Source
|
Record name | 2'-Fluoro-3-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol | |
CAS RN |
1261898-68-3 |
Source
|
Record name | 2'-Fluoro-3-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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